1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol is an organic compound that features both azide and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of propargyl alcohol with epichlorohydrin to form 1-chloro-2-[(prop-2-yn-1-yl)oxy]propan-2-ol. This intermediate is then treated with sodium azide to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the cycloaddition of azides and alkynes.
Substitution Reactions: Reagents such as tosyl chloride can be used to activate the hydroxyl group for substitution reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Substituted Alcohols: Formed through substitution reactions of the hydroxyl group.
Scientific Research Applications
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action for 1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol involves its functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings. The alkyne group can participate in various addition reactions, contributing to the compound’s reactivity and versatility in synthesis .
Comparison with Similar Compounds
Similar Compounds
Propargyl Alcohol: Shares the alkyne functional group but lacks the azide group.
1-Azido-2-[(2-ethoxyethoxy)ethane: Similar in having an azide group but differs in the rest of the molecular structure.
Uniqueness
1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol is unique due to the presence of both azide and alkyne functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and materials science .
Properties
CAS No. |
874810-50-1 |
---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
1-azido-2-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C6H9N3O2/c1-3-4-11-6(2,10)5-8-9-7/h1,10H,4-5H2,2H3 |
InChI Key |
KWGORQZLMIXSHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN=[N+]=[N-])(O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.